1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol
Description
1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol is a bipyrazole derivative featuring two pyrazole rings linked at the 4,5' positions. Key structural attributes include:
- Methyl groups at positions 3 and 3', enhancing hydrophobicity and steric effects.
- A hydroxyl group at position 5, enabling hydrogen bonding and influencing solubility.
Properties
IUPAC Name |
5-methyl-4-(5-methyl-2-phenylpyrazol-3-yl)-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-14-13-18(23(21-14)16-9-5-3-6-10-16)19-15(2)22-24(20(19)25)17-11-7-4-8-12-17/h3-13,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZINFISJNLCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186072 | |
| Record name | [4,5′-Bi-1H-pyrazol]-3(2H)-one, 3′,5-dimethyl-1′,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172889-30-4 | |
| Record name | [4,5′-Bi-1H-pyrazol]-3(2H)-one, 3′,5-dimethyl-1′,2-diphenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172889-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4,5′-Bi-1H-pyrazol]-3(2H)-one, 3′,5-dimethyl-1′,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol can be synthesized through various methods, including:
Cyclocondensation of hydrazine with carbonyl compounds: This method involves the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Multicomponent reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the pyrazole ring.
Dipolar cycloadditions: This method uses dipolarophiles and dipoles to form the pyrazole ring.
Industrial Production Methods
Industrial production of pyrazole derivatives often involves:
Chemical Reactions Analysis
Types of Reactions
1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitric acid, sulfuric acid.
Major Products
Oxidation products: Corresponding oxides and hydroxyl derivatives.
Reduction products: Amines and hydrazines.
Substitution products: Halogenated, nitrated, and sulfonated pyrazoles.
Scientific Research Applications
1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol involves:
Comparison with Similar Compounds
Key Observations :
Physicochemical and Spectroscopic Properties
Infrared (IR) and melting point data for analogs highlight substituent effects:
Analysis :
Pharmacological and Molecular Docking Insights
While direct bioactivity data for the target compound are unavailable, related pyrazoles exhibit anticonvulsant, antimicrobial, and kinase-inhibitory properties:
- 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole showed strong binding affinity to cyclooxygenase-2 (COX-2) in molecular docking studies, attributed to fluorophenyl and methoxy substituents .
- 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole demonstrated anticonvulsant activity, likely due to the benzodioxole moiety enhancing blood-brain barrier penetration .
Inferred Properties of the Target Compound :
- The diphenyl groups may enhance interactions with aromatic residues in enzyme active sites.
- The hydroxyl group could improve solubility and binding to polar targets (e.g., kinases or receptors).
Biological Activity
1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, with a focus on its anti-inflammatory and analgesic effects.
Chemical Structure
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its specific structure can be represented as follows:
Synthesis
Recent studies have focused on synthesizing various pyrazole derivatives through multi-step reactions involving different substituents. The synthesis of this compound typically involves the condensation of appropriate aldehydes and hydrazines followed by functional group modifications.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:
- Inhibition of COX Enzymes : Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The selectivity for COX-2 over COX-1 is particularly beneficial for reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- In Vivo Studies : In animal models, compounds with similar structures demonstrated notable reductions in edema and inflammatory markers. For example, certain derivatives showed up to 71% inhibition of edema compared to standard drugs like celecoxib .
| Compound | COX-2 Inhibition (%) | IC50 (μg/mL) | Reference |
|---|---|---|---|
| Compound A | 62% | 54.65 | |
| Compound B | 71% | 60.56 | |
| Compound C | 65% | 57.24 |
Analgesic Activity
The analgesic properties of pyrazole derivatives have also been explored extensively:
- Pain Models : In various pain models, these compounds exhibited significant pain relief comparable to traditional analgesics like indomethacin. For instance, certain derivatives demonstrated over 50% inhibition in pain response tests .
- Mechanism of Action : The analgesic effect is primarily attributed to the inhibition of inflammatory mediators and modulation of pain pathways through COX inhibition and other mechanisms.
Case Studies
-
Case Study on COX Selectivity :
A study evaluated several pyrazole derivatives for their selectivity towards COX-2 versus COX-1. The most potent compounds showed a selectivity index significantly higher than traditional NSAIDs, indicating a favorable safety profile for long-term use . -
Toxicity Assessments :
Acute toxicity tests revealed that some derivatives had an LD50 greater than 2000 mg/kg in mice, suggesting a relatively safe profile for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
